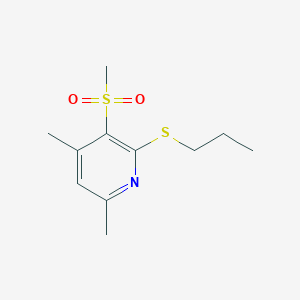
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7Br2ClO2 and a molecular weight of 390.46 . It is also known as CDB. The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is 1S/C13H7Br2ClO2/c14-9-2-4-13 (11 (15)5-9)18-10-3-1-8 (7-17)12 (16)6-10/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is a powder at room temperature . It has a molecular weight of 390.46 .Applications De Recherche Scientifique
Synthesis and Optical Properties
Research on the synthesis of aluminum and zinc quinolates using substituted benzaldehydes, including those with chloro and bromo substituents, highlights the importance of these compounds in developing materials with unique optical properties. These materials exhibit enhanced thermal stability and solubility in organic solvents, emitting blue-green light, which is useful in various applications, including organic light-emitting diodes (OLEDs) (Barberis & Mikroyannidis, 2006).
Novel Copolymers
The development of novel copolymers using bromo and chloro ring-disubstituted propyl cyanoacrylates, prepared through the Knoevenagel condensation of substituted benzaldehydes, demonstrates the role of halogenated benzaldehydes in creating materials with potential applications in high-temperature stability and specific structural requirements. These copolymers have been analyzed for their composition, structural characteristics, and thermal properties (Kharas et al., 2017).
Oxidation Catalysis
In the field of catalysis, halogenated benzaldehydes have been used to investigate the oxidative properties of catalysts for the transformation of alcohols to aldehydes, an essential reaction in industrial chemistry. For instance, research on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde showcases the utility of these compounds in enhancing catalytic activity and selectivity, underlining their significance in the synthesis of fine chemicals and pharmaceutical intermediates (Sharma, Soni, & Dalai, 2012).
Stereoselective Catalysis
The study of stereoselectivity in NHC-catalyzed reactions involving benzaldehydes, including those with halogen substituents, provides insight into the mechanisms of asymmetric synthesis. These reactions are crucial for producing enantiomerically pure compounds, relevant in the development of drugs and active pharmaceutical ingredients (Li, Zhang, & Li, 2020).
Photocatalytic Degradation
The role of halogenated benzaldehydes in photocatalytic degradation studies, particularly in environmental applications like the removal of pollutants from water, is another area of interest. These studies help in understanding the degradation pathways and the formation of intermediates, crucial for designing effective water treatment solutions (Rao et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-(2,4-dibromophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2ClO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-17)12(16)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFIILSVBOBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)
![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)
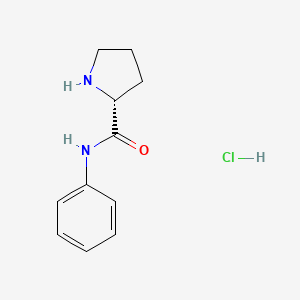

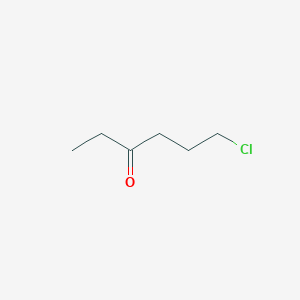

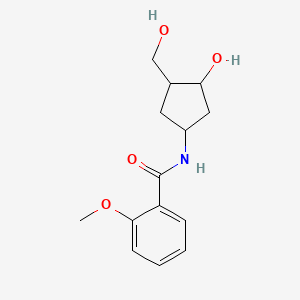
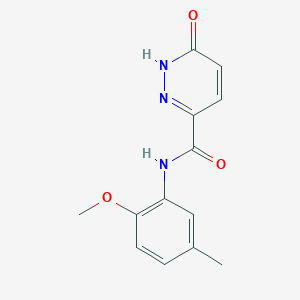
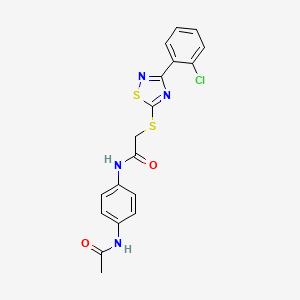
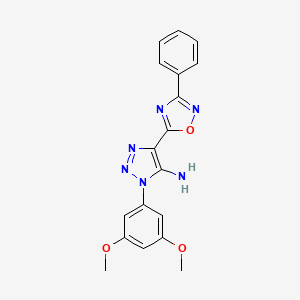
![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)
![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)

